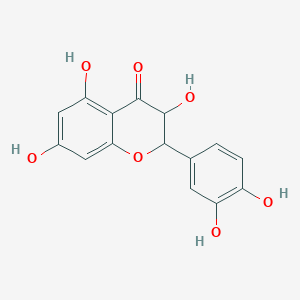

(+/-)-Taxifolin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

(+/-)-Taxifolin can be synthesized through the reduction of quercetin, a related flavonoid. This reduction involves the addition of hydrogen atoms to the quercetin molecule, altering its structure and enhancing certain biological activities .

Industrial Production Methods

Industrial production of dihydroquercetin primarily involves the extraction from coniferous wood, such as larch or Douglas fir. The process includes heating the crushed wood, filtering the extract, evaporating it, and crystallizing the target product from hot water . Another method involves the use of ethyl acetate for extraction, followed by crystallization and drying .

化学反応の分析

Types of Reactions

(+/-)-Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form hydrogen bonds with α-glucosidase amino acids, indicating its potential as an inhibitor .

Common Reagents and Conditions

Common reagents used in the reactions involving dihydroquercetin include hydrogen for reduction reactions and cyclodextrins for improving solubility . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from the reactions of dihydroquercetin include its derivatives, such as aminomethylated derivatives, which exhibit enhanced biological activities .

科学的研究の応用

(+/-)-Taxifolin has a wide range of scientific research applications:

作用機序

(+/-)-Taxifolin exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle . It also normalizes oxidative indices and down-regulates pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha . Additionally, dihydroquercetin activates the phosphoinositide 3-kinase/protein kinase B pathway to reduce oxidative stress and endoplasmic reticulum stress-induced apoptosis .

類似化合物との比較

Similar Compounds

Quercetin: A related flavonoid that can be reduced to form dihydroquercetin.

Eriodictyol: Another flavonoid with similar antioxidant properties.

Luteolin: A flavonoid known for its anti-inflammatory and antioxidant activities.

Uniqueness of (+/-)-Taxifolin

This compound is unique due to its enhanced biological activities compared to quercetin, resulting from the addition of hydrogen atoms during the reduction process . It also exhibits a broader range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .

This compound’s potent antioxidant properties and its ability to form inclusion complexes with cyclodextrins to improve solubility further distinguish it from other similar compounds .

生物活性

(+/-)-Taxifolin, also known as dihydroquercetin, is a flavonoid with a diverse range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of taxifolin, supported by data tables and case studies.

Antioxidant Activity

Taxifolin exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated its ability to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. For instance, taxifolin has been shown to scavenge hydroxyl radicals (⋅OH), DPPH radicals, and ABTS radicals, contributing to its protective effects against cellular damage:

| Radical Type | Scavenging Activity | IC50 Value |

|---|---|---|

| Hydroxyl Radical | High | Varies with pH |

| DPPH Radical | Effective | Not specified |

| ABTS Radical | Effective | Not specified |

These findings indicate that taxifolin could protect cells from oxidative damage, particularly in conditions associated with high oxidative stress such as inflammation and neurodegenerative diseases .

Anti-Inflammatory Effects

Taxifolin's anti-inflammatory properties have been extensively studied. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α by modulating various signaling pathways. For example:

- In a study involving microglial cells in a high-glucose environment, taxifolin suppressed IL-1β production by reducing intracellular ROS levels and inhibiting the TXNIP-NLRP3 inflammasome pathway .

- Another study demonstrated that taxifolin reduced the expression of NF-κB and COX-2 in models of cerebral ischemia-reperfusion injury .

These effects suggest that taxifolin may be beneficial in treating inflammatory conditions such as arthritis and neuroinflammation.

Neuroprotective Properties

Recent case studies highlight the potential of taxifolin in neuroprotection. A notable case involved a 42-year-old man with cerebral amyloid angiopathy (CAA) who experienced clinical improvement after taxifolin administration. Imaging studies showed a 24% decrease in amyloid deposition after treatment, indicating taxifolin's potential role in clearing amyloid-beta . This aligns with findings that taxifolin can inhibit the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's disease .

Antimicrobial Activity

Taxifolin also demonstrates antimicrobial properties against various pathogens:

- It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

- Its activity extends to other microorganisms, suggesting its potential use in treating infections.

Other Pharmacological Activities

Taxifolin's biological activity is not limited to antioxidant and anti-inflammatory effects. It has also been investigated for various other pharmacological activities:

- Anticancer Activity : Taxifolin has been reported to inhibit cancer cell proliferation through multiple mechanisms .

- Cardiovascular Benefits : Studies suggest it may improve endothelial function and reduce cardiovascular risk factors .

- Hepatoprotective Effects : Taxifolin has been shown to protect liver cells from damage induced by toxins .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859394 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。